molecular formula C8H11NO2 B14133219 4-(Morpholin-4-YL)but-2-ynal CAS No. 4441-32-1

4-(Morpholin-4-YL)but-2-ynal

Cat. No.: B14133219
CAS No.: 4441-32-1
M. Wt: 153.18 g/mol
InChI Key: JOLKZGKUNZVLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Morpholin-4-YL)but-2-ynal is an organic compound that features a morpholine ring attached to a butynal group. This compound is of interest due to its unique structure, which combines the reactivity of an alkyne with the stability and solubility properties of a morpholine ring. It has applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-YL)but-2-ynal can be achieved through several methods. One common approach involves the reaction of morpholine with propargyl bromide to form 4-(morpholin-4-yl)but-2-yne, followed by oxidation to yield the desired but-2-ynal compound . The reaction conditions typically involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the use of enzyme-coated magnetic nanoparticles in a microreactor has been demonstrated to facilitate the enantiomer-selective acylation of related compounds .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-YL)but-2-ynal undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(Morpholin-4-YL)but-2-ynal has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for various studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-YL)but-2-ynal involves its interaction with molecular targets through its reactive alkyne group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The morpholine ring enhances the compound’s solubility and stability, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-(Morpholin-4-YL)but-2-ynal is unique due to the presence of both a morpholine ring and an alkyne group, which confer distinct reactivity and solubility properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

4441-32-1

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-morpholin-4-ylbut-2-ynal

InChI

InChI=1S/C8H11NO2/c10-6-2-1-3-9-4-7-11-8-5-9/h6H,3-5,7-8H2

InChI Key

JOLKZGKUNZVLQC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC#CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.